molecular formula C8H12ClN3 B1459645 6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine CAS No. 1365839-33-3

6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine

Cat. No. B1459645
CAS RN: 1365839-33-3
M. Wt: 185.65 g/mol
InChI Key: MPABDLGMFINFGF-UHFFFAOYSA-N
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Description

6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine, also known as 6-chloro-4-((N,N-dimethylamino)methyl)pyridin-2-amine, is an organic compound belonging to the pyridine family. It is a white crystalline solid that is soluble in water and organic solvents. It has a variety of applications in the pharmaceutical, agrochemical, and biotechnological industries. This compound has been used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. In addition, it is used in the synthesis of various other compounds, such as dyes, fragrances, and flavors.

Scientific Research Applications

Synthesis and Characterization of Stable Betainic Pyrimidinaminides

This research describes the formation of various pyrimidine salts and pyridinaminides upon nucleophilic substitution of 4-(dimethylamino)pyridine on trichloropyrimidines. The study highlights the effects of substitution patterns and reaction conditions in determining the resultant products (Schmidt, 2002).

Synthesis of Self-Complementary Betainic Guanine Model Compounds

Research focused on synthesizing pyrimidine-heteroarenium salts through the reaction of 4-(dimethylamino)pyridine, leading to the formation of cross-conjugated mesomeric betaines. These compounds serve as model compounds for biologically significant betainic guanines in RNA and demonstrate the ability to form homo-intermolecular dimers (SchmidtAndreas & KindermannMarkus Karl, 2001).

Synthesis of Cyclohexene Oxide/Carbon Dioxide Copolymerization Catalysts

This study explores the use of amine-bis(phenolate) chromium(III) chloride complexes, which incorporate 4-(N,N-dimethylamino)pyridine (DMAP), as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide. The research highlights the catalytic properties of these complexes and their potential in polymer synthesis (Devaine-Pressing, Dawe, & Kozak, 2015).

Enantioselective Synthesis of 4-(Dimethylamino)pyridines

This research presents a chemoenzymatic method for preparing enantiomerically pure 4-(dimethylamino)-pyridines. The study demonstrates their effectiveness as enantioselective nucleophilic catalysts in stereoselective chemical reactions, contributing significantly to the field of asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, causes serious eye damage, causes damage to organs (Nervous system), and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

6-chloro-4-[(dimethylamino)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-12(2)5-6-3-7(9)11-8(10)4-6/h3-4H,5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPABDLGMFINFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-((dimethylamino)methyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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